molecular formula C22H17FN2O3 B1621482 2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 278782-55-1

2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B1621482
CAS RN: 278782-55-1
M. Wt: 376.4 g/mol
InChI Key: GMWNQDTXFHCFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a pyridine ring, and a tetrahydroisoquinoline structure. It also contains a fluorobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the fluorobenzyl group could potentially be introduced through a reaction with 4-fluorobenzyl bromide . The carboxylic acid group might be introduced through a reaction with a compound like 4-fluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The fluorobenzyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity . The carboxylic acid group could contribute to its acidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a pharmaceutical, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-oxo-3-pyridin-4-yl-3,4-dihydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c23-16-7-5-14(6-8-16)13-25-20(15-9-11-24-12-10-15)19(22(27)28)17-3-1-2-4-18(17)21(25)26/h1-12,19-20H,13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNQDTXFHCFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385079
Record name 2-(4-fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

CAS RN

278782-55-1
Record name 2-(4-fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 4
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.